tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate
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Overview
Description
tert-Butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a chemical compound characterized by its unique bicyclo[1.1.1]pentane core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework is known for imparting rigidity and three-dimensionality to molecules, which can enhance their physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the formation of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of tricyclo[1.1.1.01,3]pentane (TCP) with alkyl halides under mild reaction conditions . This approach is advantageous due to its broad substrate scope and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the functional groups attached to the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as alkyl halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its rigid structure and ability to introduce three-dimensionality make it valuable in the design of novel compounds with enhanced properties .
Biology and Medicine: In biological and medicinal research, this compound serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This bioisosteric replacement can improve the solubility, potency, and metabolic stability of drug candidates, making them more developable and potentially reducing therapeutic doses required .
Industry: In the industrial sector, tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is used in the development of materials such as molecular rods, molecular rotors, and supramolecular linker units . These materials have applications in fields like materials science and nanotechnology.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core can act as a rigid scaffold that influences the spatial arrangement of functional groups, thereby affecting the compound’s binding affinity and specificity to its targets . This structural feature can enhance the compound’s ability to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Comparison: tert-Butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is unique due to the presence of the oxolan-3-yl group, which imparts additional functionality and potential for further derivatization . In contrast, tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate and tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate have different substituents that influence their reactivity and applications.
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl N-[3-(oxolan-3-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(16)15-14-7-13(8-14,9-14)10-4-5-17-6-10/h10H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
ONYZIJNHBFGWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3CCOC3 |
Origin of Product |
United States |
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